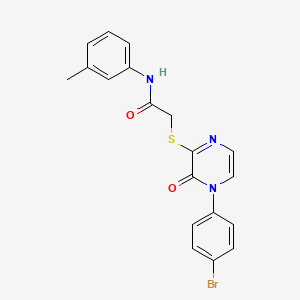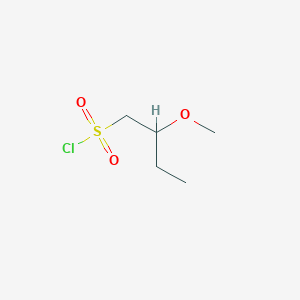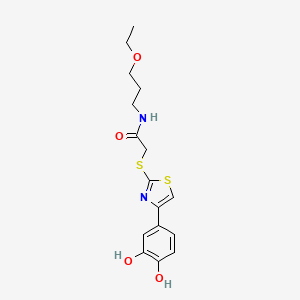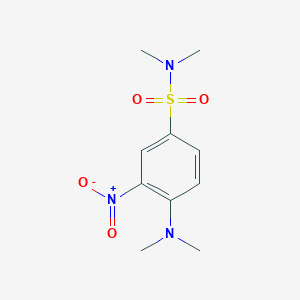
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide" is a derivative of acetamide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can be used to infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using a mixture of toluene and methanol . The synthesis process is likely to involve the formation of an amide bond between the acyl group and the amine group, which is a common strategy in the synthesis of acetamide derivatives. The microwave-assisted synthesis mentioned in one of the papers suggests a potential method for the efficient synthesis of similar compounds, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various analytical techniques, including single-crystal X-ray diffraction, which provides detailed information about the crystal structure and geometry . The intramolecular and intermolecular hydrogen bonding patterns, such as C-H···O and N-H···O interactions, play a significant role in the stabilization of the crystal structure . These interactions are likely to be present in the target compound as well, influencing its molecular conformation and packing in the solid state.
Chemical Reactions Analysis
Although the provided papers do not detail the chemical reactions of the specific compound , they do discuss the reactivity of similar acetamide derivatives. The presence of functional groups such as the amide, bromophenyl, and pyrazinyl moieties suggests that the compound could undergo various chemical reactions, including nucleophilic substitution reactions due to the presence of the bromine atom, and possibly condensation reactions involving the amide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from the characterization techniques used in the papers, such as FTIR, NMR, thermogravimetric analysis, and differential thermal analysis . These techniques provide information on the thermal stability, vibrational frequencies, and electronic properties of the molecules. The molecular electrostatic potential and the HOMO-LUMO analysis discussed in the papers indicate the charge distribution and the potential for charge transfer within the molecule, which are important for understanding the reactivity and interaction of the compound with other molecules .
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-13-3-2-4-15(11-13)22-17(24)12-26-18-19(25)23(10-9-21-18)16-7-5-14(20)6-8-16/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFAJMHBEXNQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019426.png)


![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)







